N-[(5-methylpyrazin-2-yl)methyl]-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide
Overview
Description
N-[(5-methylpyrazin-2-yl)methyl]-5-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.17427596 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Profile of 5-HT2C Receptor Agonists
Research has identified compounds with high affinity for cloned human 5-HT(2C) receptors, highlighting the potential for developing treatments targeting the central nervous system, specifically for conditions such as depression and anxiety. The selectivity and efficacy of these compounds, including their ability to induce specific physiological responses, underpin their relevance in pharmacological research and therapeutic applications (Kimura et al., 2004).
Chemical Transformations and Synthesis
Studies on the Beckmann rearrangement of cycloalkanone oximes have yielded ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides, demonstrating the chemical versatility of these compounds. This research contributes to the broader field of synthetic organic chemistry, offering pathways to novel compounds with potential applications in drug development and other areas (Savel'ev et al., 2016).
Metabolic Profiling in Drug Development
The metabolic profiling of specific glucokinase activators, including their metabolites, plays a crucial role in the early clinical development of treatments for diseases such as type 2 diabetes mellitus. Understanding the metabolic pathways and the pharmacological activity of metabolites is essential for assessing safety, efficacy, and the overall potential of new therapeutic agents (Sharma et al., 2014).
Marine Sponge Metabolites
Research into marine sponges has led to the discovery of new chlorinated metabolites, illustrating the untapped potential of marine organisms as sources of novel bioactive compounds. These findings are significant for drug discovery and the development of new materials with unique properties (Dumdei et al., 1997).
Properties
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]-5-(3-oxo-1H-isoindol-2-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-10-21-16(11-20-14)12-22-18(24)8-4-5-9-23-13-15-6-2-3-7-17(15)19(23)25/h2-3,6-7,10-11H,4-5,8-9,12-13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDTZEVZBZPJOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)CCCCN2CC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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